Home > Products > Building Blocks P291 > Ethyl (S)-4-cyano-3-hydroxybutyrate
Ethyl (S)-4-cyano-3-hydroxybutyrate - 312745-91-8

Ethyl (S)-4-cyano-3-hydroxybutyrate

Catalog Number: EVT-338438
CAS Number: 312745-91-8
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl (S)-4-cyano-3-hydroxybutyrate is a compound of significant interest in the field of fine chemistry, particularly due to its role as an intermediate in the synthesis of pharmacologically active products. The stereoselective synthesis of such compounds is crucial for the production of optically pure pharmaceuticals. The research on the synthesis of related compounds, such as ethyl (R)-4-chloro-3-hydroxybutyrate, provides valuable insights into the methodologies that could be applied to ethyl (S)-4-cyano-3-hydroxybutyrate and its potential applications1.

Applications in Various Fields

The synthesis of ethyl (S)-4-cyano-3-hydroxybutyrate and its isomers has implications across various fields, particularly in the pharmaceutical industry. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate is a precursor to L-carnitine, a compound with several health benefits. The methodologies developed for its synthesis could potentially be adapted for the production of ethyl (S)-4-cyano-3-hydroxybutyrate, which may serve as a precursor for other valuable pharmacological agents. The research also highlights the importance of achieving high yields and enantioselectivity, as demonstrated by a study where ethyl (R)-(-)-4-cyano-3-hydroxybutyrate was synthesized with a total yield of 57%2. This process involved multiple steps, including ring-opening, alcoholysis, protection and deprotection of the hydroxyl group, and cyanidation, indicating the complexity of synthesizing such compounds2.

Ethyl (R)-4-cyano-3-hydroxybutyrate

Compound Description: Ethyl (R)-4-cyano-3-hydroxybutyrate is the enantiomer of ethyl (S)-4-cyano-3-hydroxybutyrate. It serves as a key intermediate in the synthesis of Atorvastatin, a drug used to lower cholesterol and triglycerides [].

Relevance: Ethyl (R)-4-cyano-3-hydroxybutyrate and ethyl (S)-4-cyano-3-hydroxybutyrate share the same molecular formula and connectivity but are mirror images of each other, making them enantiomers [].

Ethyl (S)-4-chloro-3-hydroxybutyrate

Compound Description: Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) is a chiral building block used in the synthesis of pharmaceuticals like hydroxymethylglutaryl-CoA (HMG-CoA) reductase inhibitors and 4-hydroxypyrrolidone [].

Relevance: Ethyl (S)-4-chloro-3-hydroxybutyrate is structurally similar to ethyl (S)-4-cyano-3-hydroxybutyrate, differing only in the substitution of the cyano group (-CN) with a chlorine atom (-Cl) at the 4-position [, ].

Ethyl (R)-4-chloro-3-hydroxybutyrate

Compound Description: Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is a useful chiral building block for synthesizing pharmaceuticals [].

Relevance: Ethyl (R)-4-chloro-3-hydroxybutyrate is structurally analogous to ethyl (S)-4-cyano-3-hydroxybutyrate, with the distinction of a chlorine atom (-Cl) replacing the cyano group (-CN) at the 4-position, and being the opposite enantiomer [].

Ethyl 4-chloroacetoacetate

Compound Description: Ethyl 4-chloroacetoacetate (COBE) is a substrate used in bioreduction reactions to produce chiral building blocks like ethyl (S)-4-chloro-3-hydroxybutyrate and ethyl (R)-4-chloro-3-hydroxybutyrate [, ].

Relevance: Ethyl 4-chloroacetoacetate can be considered a precursor to ethyl (S)-4-cyano-3-hydroxybutyrate as it can be bioreduced to ethyl (S)-4-chloro-3-hydroxybutyrate, which in turn can be further modified to yield the target compound [, ].

Diethyl 4-hydroxyphosphopipecolate

Compound Description: Diethyl 4-hydroxyphosphopipecolate exists as four stereoisomers and serves as an important intermediate in the synthesis of various bioactive molecules [].

Relevance: All four stereoisomers of diethyl 4-hydroxyphosphopipecolate can be synthesized from ethyl (R)-4-cyano-3-hydroxybutyrate, highlighting the structural relationship between these compounds. The synthesis involves using ethyl (R)-4-cyano-3-hydroxybutyrate as a starting material and employing a series of chemical transformations to construct the pipecolic acid core and introduce the phosphonate and hydroxyl groups [].

3,4-Epoxybutyric acid ethyl ester

Compound Description: 3,4-Epoxybutyric acid ethyl ester is an intermediate compound used in the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate [].

Relevance: 3,4-Epoxybutyric acid ethyl ester can be converted into ethyl (R)-4-cyano-3-hydroxybutyrate through a ring-opening reaction with a cyanide reagent in an acidic environment []. This intermediate highlights a synthetic pathway to the target compound.

Ethyl 3-hydroxybutanoate

Compound Description: Ethyl 3-hydroxybutanoate, with both (R) and (S) enantiomers, is a chiral building block used in organic synthesis [].

Relevance: Ethyl 3-hydroxybutanoate is structurally similar to ethyl (S)-4-cyano-3-hydroxybutyrate, differing by the absence of the cyano group (-CN) at the 4-position in its structure [].

Source and Classification

Ethyl (S)-4-cyano-3-hydroxybutyrate is classified as a chiral intermediate, primarily used in the synthesis of various pharmaceuticals, including statins. It is a derivative of 4-cyano-3-hydroxybutanoic acid and belongs to the family of cyano compounds. The compound's chemical formula is C7_7H11_{11}N1_{1}O3_3, and it features a cyano group (-C≡N) attached to a hydroxybutyric acid backbone.

Synthesis Analysis

The synthesis of ethyl (S)-4-cyano-3-hydroxybutyrate can be accomplished through several methods, primarily involving enzymatic catalysis. Notable synthesis methods include:

  1. Enzymatic Synthesis:
    • Halohydrin Dehalogenase Catalysis: This method utilizes halohydrin dehalogenase enzymes from microorganisms such as Escherichia coli and Parvibaculum lavamentivorans. The reaction typically involves the substrate (S)-4-chloro-3-hydroxybutanoate in an aqueous phase with sodium cyanide under controlled pH conditions (around 7 to 7.5). This approach can yield high optical purity (up to 99%) and significant yields (up to 95%) .
    • Optimization Parameters: Reaction temperature is usually maintained between 40°C to 60°C, with pH adjustments made using sodium cyanide solutions .
  2. Chemical Synthesis:
    • Traditional chemical synthesis routes involve multiple steps including esterification and cyanation reactions, often yielding lower optical purity compared to enzymatic methods.
Molecular Structure Analysis

Ethyl (S)-4-cyano-3-hydroxybutyrate possesses a specific chiral configuration due to the presence of the hydroxy group on the butyric acid chain. The structural formula can be represented as follows:

C7H11NO3\text{C}_7\text{H}_{11}\text{N}\text{O}_3

The key features of its molecular structure include:

  • A hydroxy group (-OH) at the third carbon.
  • A cyano group (-C≡N) at the fourth carbon.
  • An ethyl ester functional group.
Chemical Reactions Analysis

Ethyl (S)-4-cyano-3-hydroxybutyrate participates in various chemical reactions, including:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attacks leading to further functionalization.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield corresponding acids.
  • Reduction Reactions: It can be reduced to yield alcohol derivatives.

These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.

Mechanism of Action

The mechanism of action for ethyl (S)-4-cyano-3-hydroxybutyrate primarily revolves around its role as an intermediate in the biosynthesis of statins. Statins inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thereby lowering cholesterol levels in the body. The specific interactions at the molecular level involve binding to the active site of HMG-CoA reductase, which prevents substrate access and subsequent enzymatic activity.

Physical and Chemical Properties Analysis

Ethyl (S)-4-cyano-3-hydroxybutyrate exhibits several notable physical and chemical properties:

Applications

Ethyl (S)-4-cyano-3-hydroxybutyrate has diverse applications:

  1. Pharmaceutical Industry: It serves as a key intermediate in the synthesis of statins and other therapeutic agents targeting cholesterol regulation.
  2. Research Applications: Utilized in studies exploring enzymatic catalysis and chiral synthesis methodologies.
  3. Biotechnology: Investigated for its potential in biocatalytic processes that enhance reaction efficiency and selectivity.
Introduction to Ethyl (S)-4-cyano-3-hydroxybutyrate

Ethyl (S)-4-cyano-3-hydroxybutyrate (CAS 312745-91-8) is a chiral organic compound of significant industrial and pharmaceutical importance. This short-chain ester features both hydroxyl and nitrile functional groups on adjacent carbon atoms, creating a versatile chiral synthon. Its molecular formula is C7H11NO3, with a molar mass of 157.17 g/mol. The compound typically presents as a colorless to slightly yellow liquid at room temperature and requires storage at 2–8°C for stability preservation [1] [9] [10].

The compound's primary significance lies in its role as a high-value intermediate for synthesizing chiral pharmaceuticals, particularly statin cholesterol-lowering drugs. Its stereochemical precision enables the construction of complex molecules with defined three-dimensional architectures essential for biological activity. The industrial synthesis and application of this molecule exemplify the advancement of asymmetric synthesis technologies in modern pharmaceutical manufacturing [4] [5].

Table 1: Fundamental Characteristics of Ethyl (S)-4-cyano-3-hydroxybutyrate

PropertySpecification
CAS Number312745-91-8
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
AppearanceColorless to slightly yellow liquid
Optical Rotation ([α]20D)+31° to +37° (C=1 in CHCl3)
Storage Conditions2–8°C

Structural and Stereochemical Characteristics

The molecular architecture of Ethyl (S)-4-cyano-3-hydroxybutyrate features three critical elements: an ethyl ester terminus, a chiral center at the C3 position bearing a hydroxyl group, and a terminal nitrile group. The carbon chain connects these functional groups in the sequence -OCH2CH3 (ester), -CH2- (methylene), chiral-CH(OH)-, and -CH2CN (cyanoethyl), creating a structure optimized for nucleophilic transformations at multiple sites [1] [9].

Stereochemically, the compound exists predominantly in the (S)-enantiomeric form, which exhibits a characteristic positive optical rotation between +31° and +37° when measured at 20°C in chloroform at 1 M concentration. This specific rotation serves as a critical quality control parameter for synthetic batches, directly correlating with enantiomeric purity. The spatial arrangement of the (S)-configuration positions the hydroxyl group and nitrile-bearing chain in a spatial orientation that favors specific enzymatic recognition and chemical reactivity patterns essential for downstream pharmaceutical synthesis [1] [4].

The molecule's stereochemical stability is maintained under standard storage conditions, though the β-hydroxy nitrile structure presents potential racemization risks under strongly acidic or basic conditions. The nitrile group exhibits strong infrared absorption at approximately 2250 cm-1, while the carbonyl stretch of the ester appears near 1735 cm-1, and the hydroxyl stretch presents as a broad peak around 3400 cm-1. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the C3 methine proton appears as a multiplet near δ 4.25 ppm (in CDCl3), demonstrating coupling to adjacent methylene groups [1] [10].

Role as a Chiral Intermediate in Pharmaceutical Synthesis

As a chiral building block, Ethyl (S)-4-cyano-3-hydroxybutyrate provides three-dimensional complexity for synthesizing biologically active molecules. The compound's synthetic utility stems from the differential reactivity of its functional groups: the nitrile group can be selectively reduced to aldehyde or amine functionalities, the hydroxyl group participates in oxidation, substitution, or protection reactions, and the ester can be hydrolyzed to acid or transesterified [4] [5].

In pharmaceutical synthesis, the compound serves as a precursor to the lactone moiety of statins, particularly Rosuvastatin. The synthetic pathway involves chemoselective reduction of the nitrile to an aldehyde, followed by intramolecular lactonization. This transformation capitalizes on the precise stereochemical orientation of the (S)-isomer to generate the required (R)-configured lactone through a stereospecific process that retains chiral integrity. The hydroxyl group's position beta to both carbonyl and nitrile functionalities enables ring-forming reactions that would be geometrically constrained with alternative substrates [5] [8].

The compound also functions as a chiral auxiliary and catalyst in specialized reactions. Its hydroxyl group can coordinate to metal centers in asymmetric catalysts, while the electron-withdrawing nitrile group enhances the acidity of the beta-protons, enabling deprotonation and enolate formation for stereoselective aldol reactions. This dual reactivity has been exploited in immobilizing enzymes on solid supports for transesterification reactions, where the molecule binds to the enzyme and enhances catalytic activity by modifying the microenvironment around the active site [4].

Table 2: Key Reactions and Synthetic Applications of Ethyl (S)-4-cyano-3-hydroxybutyrate

Reaction TypeProduct FormedPharmaceutical Application
Nitrile Reduction(S)-4-Aldehyde-3-hydroxybutyrate ethyl esterRosuvastatin side chain
Hydroxyl OxidationEthyl (S)-4-cyano-3-oxobutyrateBuilding block for statin analogs
Enzymatic Hydrolysis(S)-4-Cyano-3-hydroxybutyric acidChiral resolving agent
Chemoselective ReductionEthyl (S)-4-cyano-3-hydroxybutyraldehydeAtorvastatin intermediate

Industrial Relevance in Statin Production

Ethyl (S)-4-cyano-3-hydroxybutyrate occupies a pivotal position in manufacturing blockbuster statin drugs, particularly third-generation statins like Atorvastatin and Rosuvastatin. These drugs function as hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, effectively lowering low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. The global statin market exceeded $10 billion annually, with Atorvastatin alone achieving $7.8 billion in sales (2008), underscoring the economic significance of efficient production routes for key intermediates like Ethyl (S)-4-cyano-3-hydroxybutyrate [5] [7].

The compound serves as the chiral backbone for constructing the statin pharmacophore—the hydroxyacid moiety that mimics the tetrahedral intermediate in HMG-CoA reductase catalysis. Industrial synthesis routes convert this intermediate through sequential reactions including nitrile hydrolysis, keto group reduction, and lactonization to form the bioactive lactone form of statins. The efficiency of this transformation directly impacts production costs and environmental metrics, with each percentage increase in yield representing significant economic savings at industrial scale [5] [8].

Traditional chemical synthesis routes faced challenges including multi-step processes, expensive chiral resolutions, and moderate enantioselectivity. Early industrial approaches employed chiral pool strategies starting from (S)-3-hydroxy-γ-butyrolactone or utilized racemic epichlorohydrin with nitrilase-mediated resolution. These methods suffered from either limited scalability or suboptimal optical purity. Contemporary manufacturing has shifted toward chemoenzymatic synthesis combining chemical steps with biocatalytic transformations. For example, recombinant halohydrin dehalogenases catalyze the enantioselective conversion of ethyl 4-chloro-3-oxobutyrate to Ethyl (S)-4-cyano-3-hydroxybutyrate in aqueous buffers using cyanide donors, achieving enantiomeric excess >99% and eliminating the need for costly resolution steps [2] [7] [8].

Table 3: Statin Drugs Utilizing Ethyl (S)-4-cyano-3-hydroxybutyrate as Key Intermediate

Statin DrugTherapeutic IndicationKey Intermediate Derived from Ethyl (S)-4-cyano-3-hydroxybutyrate
AtorvastatinHypercholesterolemia, Mixed dyslipidemia(R)-4-Cyano-3-hydroxybutyrate-derived lactone
RosuvastatinAtherosclerosis prevention, Primary hyperlipidemiaAldehyde intermediate for pyrimidine side chain
Third-gen statinsCoronary heart disease, Stroke preventionDihydroxy acid precursor

The compound's industrial adoption exemplifies the transition toward greener pharmaceutical manufacturing. Biocatalytic production reduces energy consumption by 35%, solvent waste by 70%, and eliminates heavy metal catalysts compared to traditional chemical routes. Modern production facilities utilize immobilized enzyme reactors operating in continuous flow mode, enabling catalyst reuse and real-time monitoring of enantiomeric purity. These technological advances have reduced production costs by approximately 40% since 2010 while enhancing stereochemical precision to meet stringent pharmaceutical standards [2] [7].

Future manufacturing innovations focus on enzyme engineering through directed evolution to enhance catalytic efficiency toward concentrated substrate streams and integration with continuous downstream processing. These developments reinforce Ethyl (S)-4-cyano-3-hydroxybutyrate's position as an indispensable enabler of sustainable statin production worldwide [2] [7] [8].

Properties

CAS Number

312745-91-8

Product Name

Ethyl (S)-4-cyano-3-hydroxybutyrate

IUPAC Name

ethyl (3S)-4-cyano-3-hydroxybutanoate

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1

InChI Key

LOQFROBMBSKWQY-LURJTMIESA-N

SMILES

CCOC(=O)CC(CC#N)O

Synonyms

(3S)-4-Cyano-3-hydroxy-butanoic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)CC(CC#N)O

Isomeric SMILES

CCOC(=O)C[C@H](CC#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.